Cas no 5389-78-6 (2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester)

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester structure
5389-78-6 structure
Product Name:2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
CAS-nummer:5389-78-6
MF:C36H48O2
MW:512.765130996704
CID:2066618
PubChem ID:5380055
Update Time:2025-04-21

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
    • 4'-apo-beta,psi-caroten-4'-oic acid methyl ester
    • 4'-Apo-beta,psi-carotin-4'-saeure-methylester
    • all-trans-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-cyclohex-1-enyl)-heneicoa-2,4,6,8,12,14,16,18,10-decaen-1-saeure-methylester
    • beta-Apo-4'-carotensaeure-(C35)-methylester
    • Neurosporaxanthin-methylester
    • Neurosporaxanthinmethylester
    • 4'-Apo-β,ψ-caroten-4'-oic acid methyl ester
    • Methyl 4'-apo-beta,psi-caroten 4'-oate
    • Methyl 4'-apo-beta,psi-caroten-4'-oate
    • SCHEMBL2840976
    • 4'-Apo-gamma-carotenoic acid, methyl ester, all-trans-
    • Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-henicosadecaenoate #
    • 4'-Apo-beta,psi-carotenoic acid, methyl ester
    • 4'-Apo-.beta.,.psi.-carotenoic acid, methyl ester
    • 4'-Apo-.gamma.-carotenoic acid, methyl ester, all-trans-
    • methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoate
    • Methyl ester of neurosporaxanthin
    • 5389-78-6
    • Neurosporaxanthin methyl ester
    • Inchi: 1S/C36H48O2/c1-28(18-12-20-30(3)22-14-23-33(6)35(37)38-9)16-10-11-17-29(2)19-13-21-31(4)25-26-34-32(5)24-15-27-36(34,7)8/h10-14,16-23,25-26H,15,24,27H2,1-9H3
    • InChI-sleutel: CXZXVEIFQBEHTM-UHFFFAOYSA-N
    • LACHT: COC(C(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C=CC1C(C)(C)CCCC=1C)C)C)C)C)C)=O

Berekende eigenschappen

  • Exacte massa: 512.365430770Da
  • Monoisotopische massa: 512.365430770Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 10
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 11.704
  • Topologisch pooloppervlak: 26.3Ų

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd